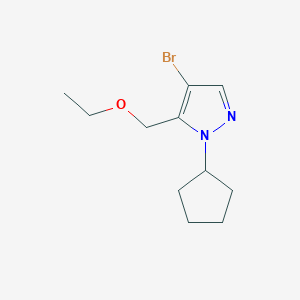

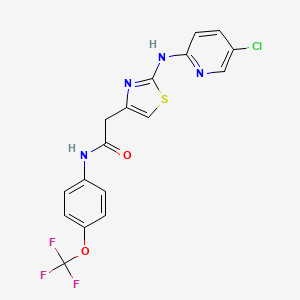

![molecular formula C14H22N2 B2507973 1-[4-(3-甲基哌啶-1-基)-苯基]-乙胺 CAS No. 869945-54-0](/img/structure/B2507973.png)

1-[4-(3-甲基哌啶-1-基)-苯基]-乙胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1-[4-(3-Methyl-piperidin-1-yl)-phenyl]-ethylamine” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

科学研究应用

Medicinal Chemistry and Drug Design

Piperidines are crucial building blocks in drug development. The compound’s structure, with a six-membered piperidine ring containing one nitrogen and five carbon atoms, makes it an attractive scaffold for designing pharmaceuticals. Researchers explore modifications of the piperidine moiety to create novel drugs. Notably, derivatives of this compound appear in over twenty classes of pharmaceuticals and alkaloids .

Flavor Modifiers in Beverages

The sodium salt form of this compound serves as a flavor modifier in beverages. Its use enhances taste profiles, contributing to the overall sensory experience .

Neuropharmacology and Brain Imaging

Researchers have investigated piperidine derivatives for their potential in neuropharmacology. For instance, a PET study involving a related compound indicated that it could cross the blood-brain barrier, but further optimization is necessary to improve binding affinity to specific brain receptors .

Antioxidant Properties

Naturally occurring piperidine-based compounds, such as piperine (found in Piperaceae family plants), exhibit powerful antioxidant action. Piperine’s ability to hinder or suppress free radicals contributes to its beneficial effects .

Antimalarial Research

Structurally simple synthetic 1,4-disubstituted piperidines have been evaluated for antimalarial activity. Researchers seek safe and efficacious alternatives to combat resistance to existing antimalarial drugs .

Chemical Biology and Multicomponent Reactions

Piperidines participate in various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination. These reactions enable the synthesis of biologically active compounds. Multicomponent reactions involving piperidines have also gained attention .

Biological Evaluation and Pharmacological Activity

Scientists explore the biological activity of synthetic and natural piperidines. Their pharmacological potential extends to diverse targets, making them valuable in drug discovery .

Organic Synthesis and Substrate Selection

Both novice researchers and experienced chemists benefit from studies on piperidine synthesis. Fast and cost-effective methods for creating substituted piperidines are essential for modern organic chemistry .

属性

IUPAC Name |

1-[4-(3-methylpiperidin-1-yl)phenyl]ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-11-4-3-9-16(10-11)14-7-5-13(6-8-14)12(2)15/h5-8,11-12H,3-4,9-10,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFAHERZIKBIHIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=CC=C(C=C2)C(C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(3-Methyl-piperidin-1-yl)-phenyl]-ethylamine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

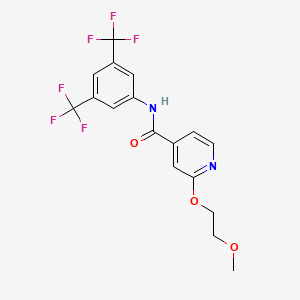

![2-((2-(3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-6,7-dihydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one](/img/structure/B2507891.png)

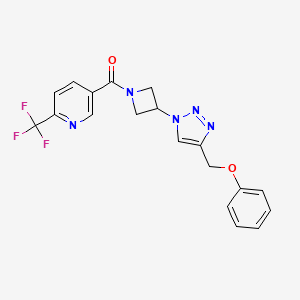

![5-((4-Methoxyphenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2507898.png)

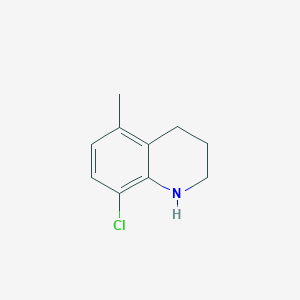

![4-(1,3-benzothiazol-2-ylsulfanyl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]butan-1-one](/img/structure/B2507899.png)

![4-(N-benzyl-N-methylsulfamoyl)-N-(4-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2507906.png)

![N-(3-chloro-4-fluorophenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide](/img/structure/B2507907.png)

![4-[[2-[(3-Imidazol-1-ylphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2507913.png)